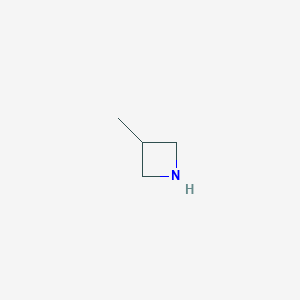

3-methylAzetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, with azetidines being a prime example, are crucial building blocks in the synthesis of a wide array of biologically active compounds. Their incorporation into molecular structures can significantly influence pharmacological properties. A notable example is the β-lactam (azetidin-2-one) ring, which is the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. Beyond antibiotics, the azetidine (B1206935) scaffold is present in various therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.

The utility of these strained rings in organic synthesis extends to their role as versatile intermediates. The inherent ring strain can be harnessed to drive ring-opening and ring-expansion reactions, providing access to a diverse range of more complex nitrogen-containing molecules. This reactivity makes them valuable synthons for creating libraries of compounds for drug discovery and development.

The Azetidine Scaffold: Unique Structural Features and Strain-Related Reactivity

The azetidine ring is a four-membered heterocycle containing one nitrogen atom and three carbon atoms. Its structure is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5 degrees. This inherent strain is a defining feature of azetidines and dictates their unique reactivity compared to their larger five- and six-membered ring counterparts, such as pyrrolidines and piperidines, which are relatively strain-free.

The reactivity of the azetidine scaffold is a direct consequence of this ring strain. The strained C-N and C-C bonds are susceptible to cleavage under various conditions, including nucleophilic attack and transition metal-catalyzed reactions. This strain-driven reactivity allows for a range of chemical transformations that are not readily achievable with less strained systems. For instance, the ring can be opened by various nucleophiles, leading to the formation of functionalized acyclic amines. This property is exploited in the synthesis of complex molecules where the azetidine ring acts as a masked amino group.

The table below summarizes some of the key physical and chemical properties of the parent compound, azetidine, for comparison.

| Property | Value |

| Molecular Formula | C₃H₇N |

| Molar Mass | 57.09 g/mol |

| Boiling Point | 61-62 °C |

| Acidity (pKa of conjugate acid) | 11.29 |

Historical Context of 3-Methylazetidine (B2440550) Research

The history of azetidine chemistry dates back to the late 19th century, with the first synthesis of an azetidine derivative reported in 1888. However, the specific historical details regarding the first synthesis of this compound are not as clearly documented in readily available literature. Early research on azetidines, in general, was challenging due to the difficulties associated with synthesizing these strained ring systems.

In the early 20th century, synthetic methods for substituted azetidines began to emerge, often involving multi-step and low-yielding processes. A patent from 1990 describes a process for preparing 2- or 3-methyl or ethyl azetidines by heating the corresponding 1-(2-carbethoxyethyl)azetidine with potassium hydroxide. google.com More recent synthetic advancements have made this compound and its derivatives more accessible for research and development. These modern methods often focus on improving yields, stereoselectivity, and functional group tolerance.

Scope and Academic Relevance of the Outline

The study of this compound is of significant academic and practical relevance, primarily due to its role as a versatile building block in medicinal chemistry and drug discovery. The introduction of a methyl group at the 3-position of the azetidine ring provides a simple yet important structural modification that can influence the biological activity and pharmacokinetic properties of a parent compound.

The academic relevance of this compound is underscored by its use in the synthesis of novel therapeutic agents. For example, 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors, which are of interest for the treatment of depression and other neurological disorders. researchgate.net The this compound scaffold serves as a key component in the design of these molecules, allowing for the systematic exploration of structure-activity relationships.

Furthermore, the development of efficient synthetic routes to 3-functionalized 3-methylazetidines is an active area of academic research. These studies aim to provide chemists with a toolbox of methods to access a wide range of 3-substituted azetidines for various applications. For instance, the synthesis of 3-bromo-3-methylazetidines has been reported, and these compounds serve as versatile intermediates for the introduction of other functional groups at the 3-position through nucleophilic substitution reactions. core.ac.uk

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its use in research and synthesis.

| Property | Value |

| Molecular Formula | C₄H₉N |

| Molar Mass | 71.12 g/mol |

| IUPAC Name | This compound |

| InChI Key | HTHMVKNHGOVITA-UHFFFAOYSA-N |

| SMILES | CC1CNC1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHMVKNHGOVITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylazetidine and Its Derivatives

Ring-Forming Reactions

The direct construction of the azetidine (B1206935) ring from acyclic precursors remains a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are among the most common methods for synthesizing azetidines. These approaches rely on the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center, typically separated by a three-carbon chain.

The formation of azetidines via intramolecular nucleophilic substitution is a classical and widely utilized strategy. nih.gov This method typically involves a γ-amino alcohol or a γ-haloamine as the precursor. In the case of amino alcohols, the hydroxyl group must first be converted into a good leaving group, such as a tosylate, mesylate, or halide. orgsyn.org The subsequent intramolecular SN2 reaction, where the amine attacks the carbon bearing the leaving group, results in the formation of the azetidine ring. nih.gov

For the synthesis of 3-methylazetidine (B2440550), this requires a precursor such as 3-amino-2-methylpropan-1-ol (B174790) or a 1-halo-2-methyl-3-aminopropane. The nitrogen atom's lone pair attacks the electrophilic terminal carbon, displacing the leaving group and forging the four-membered ring. The efficiency of this cyclization can be influenced by the nature of the N-substituent and the reaction conditions employed. Direct cyclodehydration of amino alcohols represents one of the most straightforward approaches to preparing cyclic amines. orgsyn.org

The Mitsunobu reaction provides a powerful method for the intramolecular cyclization of amino alcohols under mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov This reaction facilitates the conversion of a primary or secondary alcohol into various functional groups, including the formation of C-N bonds necessary for heterocycle synthesis. wikipedia.orgnii.ac.jp The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govyoutube.com

In the context of azetidine synthesis, the reaction proceeds by activating the hydroxyl group of a γ-amino alcohol. The triphenylphosphine and DEAD combine to form a phosphonium (B103445) salt, which then activates the alcohol. organic-chemistry.org This allows the tethered amine, which acts as the nucleophile, to displace the activated oxygen, leading to the formation of the azetidine ring with inversion of configuration at the carbinol center. youtube.com Shinde et al. developed a convenient methodology for synthesizing azetidine derivatives from D-glucose using an intramolecular Mitsunobu reaction, highlighting its utility in complex settings. rsc.org For the synthesis of a this compound derivative, a suitably protected 3-amino-2-methylpropan-1-ol would serve as the precursor.

Base-promoted intramolecular cyclizations are fundamental to the synthesis of azetidines from precursors like γ-haloamines. rsc.org The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the subsequent intramolecular SN2 reaction that forms the azetidine ring. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as intermolecular reactions or elimination.

A notable example involves the base-promoted cyclization of dibromo amino esters, which can yield either aziridines or azetidines depending on the reaction conditions. rsc.org Under specific conditions, this method can be directed towards the formation of the thermodynamically more stable azetidine ring. For instance, the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives has been achieved through a key step involving the base-promoted cyclization of dibromo amino esters. rsc.org By starting with a precursor containing a methyl group at the appropriate position on the carbon backbone, this strategy can be adapted to produce this compound derivatives.

Ring Expansion Strategies from Smaller Heterocycles

Ring expansion reactions offer an alternative and powerful approach to synthesizing strained four-membered rings like azetidines from more readily accessible three-membered heterocycles.

The rearrangement of aziridines into azetidines is a synthetically valuable transformation for accessing substituted azetidine cores. magtech.com.cn This one-carbon ring expansion can be promoted by various means, including thermal or chemical activation. nih.govnih.gov

One strategy involves the thermal isomerization of 2-(halomethyl)aziridines. De Kimpe and co-workers demonstrated that kinetically favored aziridines, formed from the base-promoted cyclization of dibromo amino esters, could be converted to the thermodynamically more stable 3-bromoazetidines by refluxing in a solvent like DMSO. rsc.org This approach was successfully applied to the synthesis of 1-t-butyl-3-bromo-3-methylazetidine, where thermal isomerization of the corresponding aziridine (B145994) intermediate in acetonitrile (B52724) afforded the desired this compound derivative. rsc.org

In a different approach, a rare aziridine-to-azetidine rearrangement was unexpectedly discovered during the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727). acs.orgresearchgate.net This reaction proceeds through the formation of an intermediate aziridine, which then undergoes ring expansion to yield 3-methoxy-3-methylazetidines. acs.orgresearchgate.net The proposed mechanism involves the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by the methanol solvent to afford the final ring-expanded product. rsc.org

These ring expansion strategies provide unique pathways to functionalized 3-methylazetidines that can be difficult to access through direct cyclization methods. nih.govscispace.com

| Starting Material | Reagents and Conditions | Product | Yield | Ref |

| N-(t-butyl)-2-(bromomethyl)-2-methylaziridine | Acetonitrile, Reflux | 1-t-butyl-3-bromo-3-methylazetidine | - | rsc.org |

| N-benzylidene-(2,3-dibromo-2-methylpropyl)amine | NaBH₄, Methanol, Reflux | 1-benzyl-3-methoxy-3-methylazetidine | 75% | acs.orgresearchgate.net |

| N-isobutylidene-(2,3-dibromo-2-methylpropyl)amine | NaBH₄, Methanol, Reflux | 1-isobutyl-3-methoxy-3-methylazetidine | 80% | acs.orgresearchgate.net |

Aziridine to Azetidine Rearrangements

Cycloaddition Reactions

Cycloaddition reactions are among the most powerful tools in organic synthesis for the construction of cyclic systems, offering high atom economy and stereocontrol.

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for the synthesis of functionalized azetidines. nih.govresearchgate.netnih.gov This reaction is typically initiated by the photoexcitation of the imine component, which then undergoes cycloaddition with an alkene. nih.gov The reaction can proceed through either a singlet or a triplet excited state of the imine, which can influence the stereochemical outcome of the reaction. nih.gov

The scope of the aza-Paternò-Büchi reaction has been expanded through the use of visible-light photocatalysis, which allows for milder reaction conditions. researchgate.net For example, N-sulfonylimines have been shown to undergo [2+2] cycloaddition with alkenes under photochemical conditions to construct a variety of azetidines with high diastereoselectivity and regioselectivity. nih.govresearchgate.net The reaction of acyclic imines bearing N-sulfamoyl fluoride (B91410) substituents with a broad range of alkenes has also been demonstrated to produce azetidine products in high yields. researchgate.net

Table 5: Aza-Paternò-Büchi Reaction for Azetidine Synthesis

| Imine | Alkene | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(Naphthalen-2-ylsulfonyl)benzenecarboximidoyl cyanide | Styrene | 450 nm LED, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 1-(Naphthalen-2-ylsulfonyl)-2,4-diphenylazetidine-2-carbonitrile | 92 | nih.gov |

| N-(Benzo[b]thiophen-2-ylsulfonyl)benzenecarboximidoyl cyanide | 4-Methylstyrene | 450 nm LED, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 1-(Benzo[b]thiophen-2-ylsulfonyl)-2-phenyl-4-(p-tolyl)azetidine-2-carbonitrile | 85 | nih.gov |

| N-(Fluorosulfonyl)benzenecarboximidoyl fluoride | 1-Octene | 390 nm LED, 3-F-TX | 1-(Fluorosulfonyl)-2-phenyl-4-hexylazetidine-2-carbonitrile | 80 | researchgate.net |

| N-(Fluorosulfonyl)cyclohexanecarboximidoyl fluoride | Cyclohexene | 390 nm LED, 3-F-TX | Spiro[azetidine-2,1'-cyclohexane]-1-sulfonyl fluoride | 75 | researchgate.net |

[4+2] Cycloaddition reactions, most notably the Diels-Alder reaction, are powerful methods for the formation of six-membered rings. The aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, provides access to nitrogen-containing six-membered heterocycles. wikipedia.orgrsc.org While the direct synthesis of four-membered azetidine rings via a [4+2] cycloaddition is not a conventional approach, strategies have been developed that utilize the principles of [4+2] cycloaddition to access precursors that can be converted to azetidines.

For instance, N-sulfonylimines can be modulated to undergo either a [4+2] or a [2+2] cycloaddition reaction. nih.gov While the [4+2] cycloaddition of N-arylsulfonylimines with alkenylarenes leads to the construction of 3D bicyclic scaffolds, subtle changes in the substrate can favor the [2+2] cycloaddition pathway to form azetidines. nih.gov

Additionally, aza-Diels-Alder reactions of 1-aza-1,3-butadienes have been studied, and these reactions are often promoted by perfluoroalcohol solvents through hydrogen bonding. nih.gov The resulting dihydropyridine (B1217469) derivatives could potentially serve as precursors for the synthesis of azetidine-containing structures through subsequent ring contraction or fragmentation reactions, although this is not a direct cycloaddition to form the azetidine ring itself. The direct application of a [4+2] cycloaddition strategy for the de novo synthesis of the this compound ring is less common and represents an area for further exploration in synthetic methodology.

Metal-Catalyzed Synthetic Routes

The use of transition metals as catalysts has revolutionized the synthesis of complex organic molecules, and the construction of the azetidine ring is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful tool for the synthesis of saturated nitrogen heterocycles, including azetidines. arkat-usa.orgrsc.org This approach allows for the direct formation of a C-N bond, bypassing the need for pre-functionalized starting materials. The general strategy involves the use of a picolinamide (B142947) (PA) protected amine substrate, which acts as a directing group to facilitate the C-H activation at the γ-position, leading to the formation of the azetidine ring. arkat-usa.org

The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant. The selectivity of the reaction is predictable, making it a reliable method for constructing the azetidine core. arkat-usa.org This methodology is particularly significant as it utilizes the ubiquitous C-H bond as a functional group, representing a highly atom-economical approach to 3-substituted azetidines. arkat-usa.org While direct synthesis of this compound via this method would depend on the specific substrate, the synthesis of various functionalized azetidines has been demonstrated, showcasing the potential of this strategy for accessing derivatives of this compound. rsc.orgresearchgate.net

A key development in this area involves controlling the reductive elimination pathways in high-valent palladium catalysis. rsc.org By employing specific reagents, the desired C-N bond formation to yield the strained four-membered ring can be favored over other potential side reactions. rsc.org

| Catalyst System | Substrate Type | Key Features |

| Pd(OAc)₂ / Oxidant | Picolinamide (PA) protected amines | Direct C(sp³)–H amination, High atom economy, Predictable selectivity arkat-usa.org |

A titanium(IV)-mediated coupling reaction, following a proposed Kulinkovich-type mechanism, provides a novel route to spirocyclic NH-azetidines from oxime ethers. organic-chemistry.orgthieme-connect.com This transformation utilizes either an alkyl Grignard reagent or a terminal olefin as a coupling partner. thieme-connect.com The proposed mechanism involves the formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with the Grignard reagent. organic-chemistry.org This intermediate then acts as a 1,2-dianion equivalent, which inserts into the oxime ether to form the four-membered azetidine ring. thieme-connect.com

This method is notable for its ability to generate structurally diverse and previously unreported NH-azetidines in a single step and with moderate yields. thieme-connect.com The reaction proceeds under mild conditions and demonstrates good functional group tolerance. The synthesis of spirocyclic azetidines is of particular interest in drug discovery, and this titanium-mediated approach offers a valuable tool for accessing these complex scaffolds. organic-chemistry.org While this specific method leads to spirocyclic derivatives, the underlying principle of the Kulinkovich-type reaction could potentially be adapted for the synthesis of other substituted azetidines.

| Reagents | Substrate | Product Type |

| Ti(Oi-Pr)₄, Grignard reagent | Oxime ether | Spirocyclic NH-azetidine organic-chemistry.orgthieme-connect.com |

| Ti(Oi-Pr)₄, Terminal olefin | Oxime ether | Spirocyclic NH-azetidine thieme-connect.com |

Hydrozirconation, typically employing Schwartz's reagent (Cp₂ZrHCl), is a well-established method for the functionalization of alkenes and alkynes. wikipedia.org A notable application in the synthesis of azetidines involves the diastereoselective hydrozirconation of chiral allylic amines. clockss.org This reaction allows for the syn-hydrozirconation of the double bond, which is then converted to an iodide. Subsequent treatment with a base, such as sodium hexamethyldisilazide (NaHMDS), promotes an intramolecular cyclization to yield cis-2,3-disubstituted azetidines with N-Boc protection in moderate to good yields. clockss.org

This method is advantageous due to its tolerance of a wide variety of substituents (alkyl, aryl, CH₂OR) and the use of an easily removable nitrogen protecting group. clockss.org It provides a straightforward pathway to synthetically useful, diastereomerically enriched azetidines. For the synthesis of a this compound derivative, an appropriately substituted allylic amine precursor would be required. The stereoselectivity of the hydrozirconation and the subsequent cyclization allows for precise control over the stereochemistry of the final product.

| Reagent | Substrate | Key Steps | Product |

| Schwartz's Reagent (Cp₂ZrHCl) | N-Boc protected chiral allylic amine | 1. syn-Hydrozirconation 2. Iodination 3. Base-induced cyclization | cis-2,3-disubstituted azetidine clockss.org |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. In the context of azetidine synthesis, organocatalytic methods offer the advantage of being metal-free, often proceeding under mild reaction conditions, and providing access to chiral, enantioenriched products.

An example of an organocatalytic approach to functionalized azetidines is the asymmetric synthesis of α-azetidinyl tertiary alkyl halides. nih.gov This method utilizes thiourea (B124793) or squaramide catalysts to promote the reaction between an azetidine-containing substrate and a halogenating agent, leading to the formation of a tetrasubstituted chiral carbon center adjacent to the azetidine ring. nih.gov The reaction proceeds with high yields and enantioselectivities, affording synthetically versatile building blocks that can be further transformed into more complex molecules. nih.gov While not a direct synthesis of the azetidine ring itself, this methodology showcases the power of organocatalysis to introduce chirality and functionality into molecules already containing the azetidine scaffold.

| Catalyst | Substrates | Product Feature |

| Thiourea or Squaramide | Azetidine derivative, Halogenating agent | α-Azetidinyl tertiary alkyl halide with a tetrasubstituted chiral center nih.gov |

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

The high ring strain associated with azabicyclo[1.1.0]butane (ABB) makes it an excellent precursor for the synthesis of azetidines through strain-release-driven reactions. bham.ac.uk This modern approach allows for the modular construction of a wide variety of substituted azetidines. bham.ac.ukbham.ac.uk

One such strategy involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester to form an intermediate boronate complex. bham.ac.uk Upon N-protonation, this complex undergoes a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and yielding an azetidinyl boronic ester. bham.ac.uk This methodology is applicable to a broad range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. bham.ac.uk The resulting N-H azetidine and the boronic ester moiety can be further functionalized, offering a high degree of modularity. bham.ac.uk

Another divergent strain-release reaction of ABB involves the use of azabicyclo[1.1.0]butyl carbinols. clockss.org N-activation of these carbinols can trigger a semipinacol rearrangement to produce keto 1,3,3-substituted azetidines. clockss.org The choice of activating agent can direct the reaction towards different products, highlighting the versatility of this strained starting material. clockss.org

| Starting Material | Key Intermediate/Reaction | Product |

| Azabicyclo[1.1.0]butane (ABB) | Azabicyclo[1.1.0]butyl lithium, Boronic ester | Azetidinyl boronic ester bham.ac.uk |

| Azabicyclo[1.1.0]butyl carbinol | Semipinacol rearrangement | Keto 1,3,3-substituted azetidine clockss.org |

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group of azetidin-2-ones, also known as β-lactams, is a classical and straightforward method for the synthesis of the corresponding azetidines. β-Lactams are readily accessible through various synthetic routes, including the well-known Staudinger cycloaddition. The synthesis of a this compound would begin with the preparation of the corresponding 3-methylazetidin-2-one.

The reduction of the β-lactam can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent can be critical to avoid the cleavage of the strained four-membered ring. This method is particularly useful for accessing azetidines with substitution patterns that are easily introduced at the β-lactam stage. For instance, the synthesis of 3-vinylazetidin-2-ones and their subsequent transformations to introduce other functional groups at the 3-position have been reported, which can then be reduced to the corresponding substituted azetidines.

The diastereoselective reduction of C-3 functionalized azetidin-2-ones allows for the synthesis of stereochemically defined 2,3-disubstituted azetidines. This highlights the utility of the β-lactam reduction strategy for accessing not only the azetidine core but also for controlling its stereochemistry.

| Precursor | Reducing Agent | Product |

| 3-Methylazetidin-2-one | LiAlH₄, BH₃, etc. | This compound |

| C-3 Functionalized azetidin-2-one | Various | Substituted azetidine |

Advanced Spectroscopic and Structural Characterization of 3 Methylazetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-methylazetidine (B2440550) derivatives, offering detailed information about the connectivity and three-dimensional arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to map the carbon-hydrogen framework of this compound derivatives. For instance, in 1-Boc-3-methylazetidine, the proton NMR spectrum confirms the presence of the methyl group and the azetidine (B1206935) ring protons. thermofisher.com Similarly, the ¹H NMR spectrum of 3-(methylamino)azetidine dihydrochloride (B599025) provides key signals corresponding to the methylamino group and the azetidine ring protons. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the azetidine ring are influenced by the substituent at the 3-position and on the nitrogen atom. For example, carbons in the azetidine ring of various derivatives typically resonate in the range of 30-50 ppm.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated derivatives of this compound. The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, making it a powerful tool for identifying and distinguishing between different fluorinated analogues. nih.gov For a hypothetical fluorinated this compound derivative, the ¹⁹F chemical shift would be indicative of the position and nature of the fluorine substituent.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a generic N-substituted this compound is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (on C3) | 1.1 - 1.3 (d) | 15 - 25 |

| H3 | 2.5 - 3.0 (m) | 30 - 40 |

| H2/H4 (axial) | 3.0 - 3.5 (t) | 50 - 60 |

| H2/H4 (equatorial) | 3.5 - 4.0 (t) | 50 - 60 |

| N-substituent | Variable | Variable |

Note: The values are approximate and can vary based on the solvent and the nature of the N-substituent. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

The Nuclear Overhauser Effect (NOE) is a crucial NMR technique for determining the stereochemistry of this compound derivatives. libretexts.org NOE arises from the through-space interaction between protons that are in close proximity (typically < 5 Å), leading to a change in the intensity of one proton's signal when another nearby proton is irradiated. libretexts.org

For this compound, which has a chiral center at the C3 position, NOE experiments can establish the relative stereochemistry of substituents on the ring. For example, in a disubstituted azetidine, a strong NOE correlation between the methyl group protons at C3 and a proton on the same face of the ring would confirm a cis relationship. ipb.pt Two-dimensional NOE spectroscopy (NOESY) is particularly powerful as it provides a map of all through-space proton-proton interactions within the molecule, allowing for a comprehensive stereochemical assignment. wikipedia.orglibretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain structural information through the analysis of fragmentation patterns. miamioh.edu In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed, and its mass will correspond to the molecular weight of the compound. For amines, the molecular ion peak is typically an odd number if the molecule contains an odd number of nitrogen atoms (the Nitrogen Rule). libretexts.org

The fragmentation of this compound derivatives in the mass spectrometer will be dictated by the stability of the resulting fragments. Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the loss of a methyl radical or an ethyl fragment containing the methyl group, resulting in characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

| Fragment | Proposed Structure | m/z |

| Molecular Ion | [C₄H₉N]⁺ | 71 |

| Alpha-cleavage | [C₃H₆N]⁺ | 56 |

| Loss of methyl | [C₃H₆N]⁺ | 56 |

| Loss of ethylene | [C₂H₅N]⁺ | 43 |

Note: This table represents a hypothetical fragmentation pattern for the parent this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the IR spectrum will show characteristic absorption bands corresponding to the vibrations of the chemical bonds within the molecule.

Key expected IR absorption bands for a generic this compound derivative include:

N-H stretch: For derivatives with a hydrogen on the nitrogen, a peak will appear in the region of 3300-3500 cm⁻¹. The shape and exact position of this peak can indicate the extent of hydrogen bonding.

C-H stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.

C-N stretch: The C-N stretching vibration of the azetidine ring is expected in the region of 1000-1200 cm⁻¹.

For specific derivatives, such as 1-Boc-3-methylazetidine, additional characteristic peaks will be present, for example, a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ for the Boc protecting group.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide/carbamate) | 1650 - 1750 |

| C-N Stretch | 1000 - 1200 |

X-ray Diffraction Studies for Solid-State Conformation and Hydrogen Bonding

X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the exact coordinates of each atom in the molecule. mdpi.comresearchgate.net

This information provides unambiguous confirmation of the molecule's connectivity and stereochemistry. Furthermore, X-ray diffraction studies reveal the conformation of the molecule in the crystal lattice, including the puckering of the azetidine ring. It also provides detailed information about intermolecular interactions, such as hydrogen bonding. nih.gov For this compound derivatives containing an N-H bond, X-ray crystallography can precisely map the hydrogen bonding network in the solid state, which is crucial for understanding the physical properties of the compound.

While a specific crystal structure for this compound itself is not detailed, analysis of related heterocyclic structures shows that X-ray diffraction can provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's solid-state geometry. mdpi.comresearchgate.net

Computational and Theoretical Studies of 3 Methylazetidine

Studies on Conformational Preferences and Strain EnergyThe azetidine (B1206935) ring, being a four-membered heterocycle, possesses inherent ring strain due to deviations from ideal bond angles, estimated to be around 25.2 kcal/molmdpi.com. Computational studies are vital for quantifying this strain energy and elucidating the conformational preferences of substituted azetidines like 3-methylazetidineacs.org. The azetidine ring typically adopts a puckered conformation to mitigate this strainvulcanchem.com. The presence of a methyl group at the 3-position can influence these conformational preferences through steric and torsional effects. Computational methods, such as molecular mechanics or DFT-based conformational searches, are employed to identify the most stable conformers and calculate their relative energies, thereby quantifying the strain energy associated with the ring systemvulcanchem.comresearchgate.netmdpi.com. While specific strain energy values for 3-methylazetidine (B2440550) are not explicitly detailed in the provided snippets, studies on related systems highlight the importance of these calculations for understanding the molecule's three-dimensional structure and its impact on chemical behaviorvulcanchem.comresearchgate.netacs.orgmdpi.com.

Compound Name Table

| Compound Name | CAS Number |

| This compound | (Not specified in snippets for the parent compound) |

| 3-Cyclopropyl-3-methylazetidine | 2375274-39-6 |

| 3-methoxy-3-methylazetidines | (General class) |

| This compound-3-carboxamide | 1890172-68-5 |

| This compound-3-carboxylic acid hydrochloride | 1365411-50-2 |

| Methyl azetidine-3-carboxylate | 343238-58-4 |

| Methyl azetidine-3-carboxylate hydrochloride | 100202-39-9 |

| tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 1104083-23-9 |

| 3-Methyl-3-phenylazetidine (B121715) | 5961-33-1 |

| 3-Methylazetidin-3-ol | 256931-54-1 |

| 3-[(3-Methylpentan-2-yl)oxy]azetidine | (Not specified) |

| 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine | 937621-11-9 |

| 3-bromo-3-methyl-1-(4-methylbenzyl)azetidine | (Not specified) |

| 3-bromo-1-t-butyl-3-methylazetidine | (Not specified) |

| This compound hydrochloride | 935669-28-6 |

Computed Physicochemical Properties of this compound and Derivatives

| Property | This compound (Parent) | This compound hydrochloride | This compound-3-carboxamide | This compound-3-carboxylic acid hydrochloride | Methyl azetidine-3-carboxylate |

| Molecular Weight ( g/mol ) | 71.12 (computed) ugent.be | 107.58 (computed) nih.gov | 114.15 | 151.59 | 115.13 |

| LogP | 0.4 (XLogP3) ugent.be | N/A | -0.9188 | 0.1023 | -0.6212 |

| TPSA (Ų) | 12 (computed) ugent.be | 12 (computed) nih.gov | 55.12 | 49.33 | 38.33 |

| H-Bond Donors | 1 (computed) ugent.be | N/A | 2 | 2 | 1 |

| H-Bond Acceptors | 1 (computed) ugent.be | N/A | 2 | 2 | 3 |

| Rotatable Bonds | 0 (computed) ugent.be | N/A | 1 | 1 | 1 |

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The industrial and academic demand for 3-methylazetidine (B2440550) and its derivatives has spurred research into more environmentally benign and efficient production methods. Future efforts are concentrated on overcoming the limitations of traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. The principles of green chemistry are becoming increasingly central to the development of next-generation synthetic pathways. unibo.itdigitallibrary.co.inchemistryworld.commdpi.com

Key strategies being explored include:

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow reactors offers significant advantages for the synthesis of azetidine (B1206935) intermediates. rsc.org This technology allows for better control over reaction parameters, improved safety when handling reactive intermediates, and higher yields. For example, green oxidation reactions for related azetidine precursors have been successfully implemented in microchannel reactors, suggesting a viable path for the sustainable production of this compound building blocks. nih.gov

Catalytic Approaches: There is a strong focus on developing novel catalytic methods to construct the azetidine ring. Lanthanide-catalyzed reactions, such as the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of epoxy amines, represent an efficient and high-yielding strategy for forming the azetidine core under mild conditions. nih.gov Future work will likely focus on expanding the substrate scope and employing more abundant and less toxic metal catalysts.

Atom Economy and Waste Reduction: Researchers are designing synthetic routes that maximize the incorporation of starting material atoms into the final product. This includes exploring one-pot reactions and tandem processes that minimize intermediate purification steps, thereby reducing solvent usage and waste generation. rsc.org The selection of green solvents and recyclable catalysts is also a critical component of this strategy. mdpi.commdpi.com

Table 1: Comparison of Synthetic Methodologies for Azetidine Synthesis

| Feature | Traditional Batch Synthesis | Emerging Sustainable Routes |

| Methodology | Often multi-step, using stoichiometric reagents. | Continuous flow, catalytic, one-pot reactions. |

| Key Reagents | Can involve hazardous materials (e.g., strong acids/bases, toxic metals). | Use of recyclable catalysts (e.g., Lanthanides), greener oxidants. nih.govnih.gov |

| Solvent Use | High volumes of traditional organic solvents. | Reduced solvent use; focus on benign and recyclable solvents. mdpi.com |

| Efficiency | Moderate yields, significant purification steps. | Higher yields, improved atom economy, fewer workup steps. rsc.org |

| Safety | Risks associated with handling unstable intermediates and exothermic reactions. | Enhanced safety through precise control in flow reactors. rsc.org |

Exploration of Novel Reactivity Patterns

The inherent ring strain of the azetidine core is the source of its unique chemical reactivity. While this strain makes the ring susceptible to opening, it also provides a powerful driving force for novel chemical transformations. Future research is aimed at harnessing this reactivity with greater precision to enable new molecular architectures.

A primary area of exploration involves the regioselective ring-opening of asymmetrically substituted azetidines like this compound. magtech.com.cnresearchgate.net The outcome of these reactions is delicately controlled by a balance of steric and electronic factors, allowing for tunable reactivity. magtech.com.cn For instance, nucleophilic attack can be directed to either the C2 or C4 position depending on the nature of the N-substituent, the nucleophile, and the presence of activating groups or catalysts. magtech.com.cngoogle.com An important discovery is the acid-mediated intramolecular ring-opening decomposition, where a pendant amide group on the nitrogen atom can act as an internal nucleophile, leading to a rearranged product. nih.gov This finding highlights the potential for unexpected, yet synthetically useful, reactivity pathways that can be exploited in complex molecule synthesis.

Table 2: Key Reactivity Patterns of the Azetidine Ring

| Reaction Type | Description | Controlling Factors |

| Nucleophilic Ring-Opening | Cleavage of a C-N bond by an external nucleophile. magtech.com.cn | Electronic effects of substituents, steric hindrance, nature of the nucleophile. magtech.com.cngoogle.com |

| Intramolecular Ring-Opening | Nucleophilic attack by a pendant group within the same molecule, leading to rearrangement or decomposition. nih.gov | pH, pKa of the azetidine nitrogen, length of the linker to the nucleophilic group. nih.gov |

| Stevens Rearrangement | Base-catalyzed rearrangement of azetidinium salts. magtech.com.cn | Structure of the N-substituents. |

| Ring Expansion | Conversion of the four-membered ring into larger heterocycles (e.g., pyrrolidines). magtech.com.cn | Reaction with carbenes or other reagents that insert into C-N bonds. |

Advanced Applications in Chemical Biology

The this compound scaffold has proven to be a privileged structure in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. nih.govnbinno.com Its three-dimensional character provides an effective way to explore chemical space compared to traditional flat aromatic rings. nih.gov Future research is focused on leveraging this scaffold to create highly selective and potent probes and therapeutic agents for a range of biological targets.

Recent breakthroughs have demonstrated the versatility of 3-substituted azetidines in targeting complex diseases:

Oncology: Derivatives of 3-hydroxymethyl-azetidine have been identified as potent inhibitors of DNA Polymerase Theta (Polθ), an enzyme critical for DNA repair in certain cancer cells. This discovery presents a promising synthetic-lethal strategy for treating tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov Other azetidine analogues have been developed as inhibitors of STAT3, a transcription factor implicated in cancer cell proliferation and survival. nih.gov

Central Nervous System (CNS) Disorders: The azetidine core is a key component in novel triple reuptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine (B1211576) and are being investigated as next-generation antidepressants. nih.gov Furthermore, azetidine-based molecules have been designed as potent inhibitors of the GABA transporter 1 (GAT-1), with potential applications in treating neurological disorders like epilepsy. nih.gov

Table 3: Selected Biological Applications of 3-Substituted Azetidine Scaffolds

| Therapeutic Area | Biological Target | Scaffold/Derivative Example | Potential Indication |

| Oncology | DNA Polymerase Theta (Polθ) | 3-Hydroxymethyl-azetidine derivatives nih.gov | BRCA-deficient cancers |

| Oncology | Signal Transducer and Activator of Transcription 3 (STAT3) | (R)-azetidine-2-carboxamides nih.gov | Breast Cancer |

| CNS / Depression | Serotonin, Norepinephrine, Dopamine Transporters (SERT, NET, DAT) | 3-Aryl-3-oxypropylamine azetidines nih.gov | Major Depressive Disorder |

| CNS / Neurology | GABA Transporter 1 (GAT-1) | Azetidin-2-ylacetic acid derivatives nih.gov | Epilepsy, Anxiety Disorders |

Integration with Machine Learning and Artificial Intelligence in Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel molecules. The this compound scaffold is well-positioned to benefit from these computational tools, which can accelerate the discovery of new derivatives with optimized properties.

Future applications of AI in the context of this compound chemistry will likely include:

Generative Models: Using deep learning architectures to design novel this compound derivatives de novo that are predicted to have high affinity for a specific biological target.

Predictive Modeling: Training ML models on existing data to accurately predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new virtual compounds. This allows researchers to prioritize the synthesis of molecules with the highest probability of success.

Reaction Prediction and Synthesis Planning: Employing AI to predict the outcomes of unknown reactions and to devise the most efficient synthetic routes to complex this compound-containing target molecules.

By integrating these powerful computational methods, researchers can navigate the vast chemical space of this compound derivatives more effectively, leading to the faster discovery of next-generation therapeutics and chemical probes.

Q & A

Q. What are the common synthetic routes for 3-methylazetidine derivatives, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : this compound derivatives are typically synthesized via multi-step reactions, including sulfonylation, azetidine ring formation, or substitution reactions. For example, coupling this compound with sulfonyl chlorides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) in the presence of a base like triethylamine is a common approach . Optimization involves adjusting reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dimethylformamide or tetrahydrofuran), and catalyst use (e.g., photochemical methods for efficiency) . Monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates via column chromatography are critical for yield enhancement.

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azetidine ring structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like sulfonamides or trifluoroethoxy moieties. For example, the methyl group at the 3-position of azetidine generates distinct splitting patterns in ¹H NMR . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives.

Q. What precautions are necessary to maintain this compound stability during experiments involving acidic/basic conditions?

- Methodological Answer : Azetidines, including this compound, are generally stable but susceptible to hydrolysis under strong acidic conditions (e.g., concentrated HCl) . To prevent degradation:

- Use neutral or mildly acidic/basic buffers (pH 6–8) in aqueous solutions.

- Store derivatives in anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar).

- Avoid prolonged exposure to high temperatures (>80°C) during reflux.

Advanced Research Questions

Q. How do structural modifications to this compound impact its selectivity in enzyme inhibition studies?

- Methodological Answer : Substituting the azetidine ring with groups like trifluoroethoxy or methylphenyl alters steric and electronic interactions with biological targets. For instance, replacing pyrrolidine with this compound in FIH inhibitors reduced selectivity for FIH over PHD2 by ~2-fold, likely due to restricted binding modes of the methyl group . Computational docking studies (e.g., using AutoDock Vina) and comparative IC₅₀ assays against related enzymes (e.g., PHD2, HIF-1α) can quantify selectivity changes.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized compounds. To address this:

- Validate purity (>95%) via HPLC and elemental analysis.

- Replicate assays under standardized conditions (e.g., identical solvent concentrations, pH).

- Perform structure-activity relationship (SAR) studies to isolate the effects of specific substituents. For example, this compound derivatives showed reduced FIH inhibition (IC₅₀: 1.2 µM) compared to bulkier analogues, highlighting the role of steric hindrance .

Q. What strategies enhance the pharmacokinetic properties of this compound-based drug candidates?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility. For example, attaching a trifluoroethoxy group increases metabolic stability .

- Bioisosteric Replacement : Replace the methyl group with bioisosteres like cyclopropyl to modulate bioavailability.

- Prodrug Design : Mask reactive amines with acetyl or tert-butoxycarbonyl (Boc) groups to enhance membrane permeability .

Q. What computational methods are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction energetics, such as the activation barrier for azetidine ring-opening under acidic conditions . Molecular dynamics simulations (e.g., GROMACS) model solvent effects on reaction pathways. PubChem data (e.g., InChIKey: NOENZELMSSEZJI-UHFFFAOYSA-N) and cheminformatics tools (e.g., RDKit) enable virtual screening of derivative libraries .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound derivatives?

- Methodological Answer :

- Document reaction conditions exhaustively (e.g., solvent volume, stirring speed).

- Use internal standards (e.g., deuterated analogs) in NMR for quantification.

- Share raw spectral data and crystal structure CIF files via repositories like Zenodo or ChemRxiv .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.